N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide
Description
This compound features a benzamide core with three distinct substituents:
- A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the amide nitrogen, contributing sulfone functionality.
- A 4-methoxybenzyl group on the same nitrogen, introducing aromaticity and methoxy-derived hydrophobicity.
- A 2-ethoxy group on the benzoyl ring, enhancing lipophilicity .
The sulfone moiety may improve solubility in polar solvents compared to non-oxidized thiophene analogs.
Properties
Molecular Formula |
C21H25NO5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H25NO5S/c1-3-27-20-7-5-4-6-19(20)21(23)22(17-12-13-28(24,25)15-17)14-16-8-10-18(26-2)11-9-16/h4-11,17H,3,12-15H2,1-2H3 |
InChI Key |
XFKBAORLLQLVEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Ethoxy and Methoxy Groups: These groups are introduced through nucleophilic substitution reactions using ethoxy and methoxy reagents.
Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of a thiophene derivative with oxidizing agents to form the dioxidotetrahydrothiophenyl group, which is then coupled with the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Alkoxy and Benzyl Substitutions
The following compounds share the N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide scaffold but differ in substituents (Table 1):
Table 1: Key Structural Analogs
Key Observations :
Analogs with Varied Aromatic and Heterocyclic Moieties
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Features a 3,4-dimethoxyphenethylamine group instead of the sulfone-thiophene system. The absence of the sulfone reduces polarity, but the dimethoxy arrangement enhances π-stacking capacity .
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: A pyridazinone derivative with a 4-methoxybenzyl group; the heterocycle may confer distinct pharmacokinetic profiles vs. benzamides .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C20H22N2O4S
- Molecular Weight : Approximately 390.46 g/mol
- Functional Groups : Includes a tetrahydrothiophene ring, ethoxy group, and methoxybenzyl substituent.
This structural configuration is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydrothiophene Ring : Utilizing appropriate sulfur sources and reaction conditions.
- Introduction of Ethoxy Group : Achieved through nucleophilic substitution reactions.
- Attachment of Benzamide Moiety : This step often involves coupling reactions with benzoyl chlorides or similar reagents.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In the realm of cancer research, this compound has shown promise as an anticancer agent. Studies utilizing cell viability assays (e.g., CCK-8 assay) have revealed that it inhibits the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The action mechanism is hypothesized to involve the modulation of signaling pathways associated with cell growth and apoptosis. Notably, it may interact with specific receptors or enzymes that are pivotal in tumor progression.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could bind to receptors that regulate cell signaling pathways associated with growth and survival.
Comparative Studies
To better understand the uniqueness and efficacy of this compound, comparisons have been made with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-(4-fluorobenzyl)benzamide | Moderate antimicrobial | Similar enzyme interactions |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide | Low anticancer activity | Different binding affinity |
These comparisons highlight the distinctive properties of this compound in terms of its enhanced biological activities.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
-
In Vivo Studies on Tumor Growth Inhibition :
- A xenograft model demonstrated significant tumor size reduction when treated with the compound compared to control groups.
- The treatment group exhibited lower levels of angiogenesis markers such as VEGF.
-
Cell Line Studies :
- Treatment with varying concentrations resulted in dose-dependent inhibition of cell proliferation in MCF-7 cells.
- Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
